3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane
Description
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a chloromethyl group at the 3-position, a cyclopropyl moiety at the 2-position, and an ethyl group at the 3-position. Applications may include pharmaceutical or agrochemical precursors, where its reactive sites enable functionalization.
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
3-(chloromethyl)-2-cyclopropyl-3-ethyloxolane |
InChI |
InChI=1S/C10H17ClO/c1-2-10(7-11)5-6-12-9(10)8-3-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
WZPIDLJHIDETKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1C2CC2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane typically involves the reaction of cyclopropyl derivatives with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride to facilitate the chloromethylation reaction . The reaction is carried out under acidic conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted oxolane derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane involves its reactivity with various molecular targets The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new covalent bonds with biological molecules
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloromethyl-Containing Compounds
Bis(Chloromethyl)Ether (BCME)
- Structure : Contains two chloromethyl groups linked by an oxygen atom.
- Reactivity: Highly reactive alkylating agent due to labile chlorine atoms. Known carcinogen due to DNA alkylation .
- Comparison: Unlike BCME, the target compound’s chloromethyl group is part of a stable oxolane ring, reducing volatility and inhalation risks.
3-Chloropropyltrichlorosilane
- Structure : Chloropropyl chain attached to a trichlorosilane group.
- Reactivity : Hydrolyzes readily in moisture, releasing HCl. Primarily used in silicone polymer synthesis.
- Comparison : The target compound’s chloromethyl group is less prone to hydrolysis compared to the trichlorosilane moiety, suggesting different handling requirements (e.g., moisture sensitivity) .
Cyclopropyl-Containing Compounds
Seco-Cyclopropylindole (seco-CI) Derivatives
- Structure : Cyclopropyl-fused indole derivatives (e.g., compounds 1–5 in ).
- Activity : Derivatives with sulfonyl substituents (e.g., 5-O-methylsulfonyl) exhibit cytotoxicity comparable to doxorubicin .
- Comparison : The cyclopropyl group in the target compound may introduce ring strain, enhancing reactivity in ring-opening reactions. However, its placement on an oxolane (vs. indole in seco-CI) likely alters biological interaction profiles.
Ethyl-Substituted Oxolanes
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Implications
- Reactivity : The chloromethyl group in the target compound is less volatile than BCME but retains alkylation capability, suggesting utility in controlled syntheses .
- Biological Activity: Cyclopropyl groups in seco-CI derivatives enhance cytotoxicity, but the target compound’s oxolane scaffold may redirect reactivity toward non-biological applications (e.g., polymer chemistry) .
- Safety : While 3-Chloropropyltrichlorosilane requires moisture-free handling, the target compound’s stability suggests lower acute hazards but necessitates standard chlorinated compound precautions .
Biological Activity
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and toxicology.
Molecular Formula : C8H13ClO
Molecular Weight : 162.64 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can facilitate nucleophilic attack, leading to covalent modifications of target proteins. This mechanism is crucial in the design of enzyme inhibitors and receptor modulators.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections.
Cytotoxicity
Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The cytotoxicity is believed to stem from the compound's ability to disrupt cellular processes, leading to apoptosis. A notable study reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may influence neurotransmitter systems. Preliminary studies have indicated potential interactions with acetylcholine receptors, which could lead to applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxolane derivatives, including this compound. The results indicated that the compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment conducted on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxic effects. The study found an IC50 value of approximately 15 µM for HeLa cells, indicating potent anti-tumor activity. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Data Table: Biological Activity Overview
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Broad spectrum against bacteria | Journal of Medicinal Chemistry |
| Cytotoxicity | Induces apoptosis in cancer cells | Cancer Research Journal |
| Neuropharmacological | Potential modulation of neurotransmitter systems | Neuropharmacology Reviews |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
